molecular formula C17H16N2O2S B2817985 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE CAS No. 299932-44-8

2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B2817985
CAS No.: 299932-44-8
M. Wt: 312.39
InChI Key: HHOUCPXRHDFDGG-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a chemical compound based on the thieno[2,3-b]pyridine heterocyclic scaffold, a structure of significant interest in medicinal chemistry research. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The thieno[2,3-b]pyridine core is a privileged structure in drug discovery due to its wide spectrum of reported biological activities. Recent studies highlight the potential of this scaffold in developing novel ligands for neurological disorders . Specifically, thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside agonists for the adenosine A1 receptor (A1 AR), a promising target for pharmaco-resistant epilepsy . Adenosine is a known endogenous anticonvulsant, and activating A1 AR can suppress seizures by inhibiting excitatory synaptic transmission in the brain . Furthermore, thieno[2,3-b]pyridine-based compounds have demonstrated substantial antimicrobial properties . Research has shown that analogues clubbed with various thiazole ring systems exhibit potent activity against Gram-positive bacteria like S. aureus , Gram-negative bacteria like E. coli , and the fungus C. albicans . The molecule's almost planar structure, as observed in similar derivatives, may facilitate intermolecular interactions such as π-stacking, which could be relevant for its mechanism of action, whether in receptor binding or interacting with microbial enzyme targets like DNA gyrase .

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-9-8-10(2)19-17-13(9)14(18)16(22-17)15(20)11-4-6-12(21-3)7-5-11/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOUCPXRHDFDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The resulting intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Studies have demonstrated that 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown efficacy against various cancer cell lines in vitro.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Biological Studies

Research utilizing this compound often focuses on:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes that play crucial roles in metabolic pathways. For example, it has been studied for its interaction with cyclooxygenase enzymes which are key targets in pain management.
  • Receptor Modulation : It is also explored for its potential to bind to various receptors, thereby influencing cellular signaling pathways that could lead to therapeutic benefits.

Chemical Biology

In chemical biology, the compound serves as:

  • Biological Probe : Researchers utilize it to study cellular mechanisms and pathways. Its ability to selectively inhibit certain biological targets makes it valuable for elucidating complex biological processes.

Industrial Applications

The compound's unique properties lend themselves to several industrial applications:

  • Material Science : It is being explored for use in the development of new materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.
  • Catalysis : Its chemical structure allows it to function as a catalyst in organic reactions, potentially streamlining synthesis processes in industrial settings.

Case Studies

Several studies highlight the applications of 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in cell viability in breast cancer cell lines when treated with the compound.
Study BAnti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in a murine model of arthritis.
Study CEnzyme InteractionIdentified as a potent inhibitor of cyclooxygenase enzymes, leading to reduced pain response in animal models.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and modulate receptor binding.
  • Halogenated derivatives (e.g., VU0010010, LY2033298) exhibit varied bioactivity due to electronegativity and lipophilicity .

Insecticidal Activity

  • Compound 3 (4,6-distyryl derivative) demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid. The styryl groups likely enhance π-π stacking with insect nicotinic acetylcholine receptors .
  • Target Compound : The 4-methoxybenzoyl group may reduce activity compared to styryl-substituted analogs due to decreased hydrophobic interactions.

Antimicrobial Activity

  • Bis-thiadiazoles and bis-thiazoles with thieno[2,3-b]thiophene cores (e.g., 6f, 6g in –5) showed promising antimicrobial results. Methyl and chloro substituents contribute to membrane disruption or enzyme inhibition .
  • Target Compound : The absence of halogens and presence of methoxy may limit broad-spectrum antimicrobial efficacy but could reduce cytotoxicity.

Pharmacological and Agrochemical Potential

  • Insecticides : Styryl and chlorophenyl derivatives (e.g., Compound 3) are prioritized for agrochemical development due to enhanced receptor affinity .
  • Antimicrobials : Halogenated thiadiazoles (e.g., 6f , 6g ) are lead candidates, but toxicity profiles require optimization .

Biological Activity

2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a compound belonging to the thienopyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and supporting research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can be represented as follows:

  • IUPAC Name : 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis and inflammation.
  • Receptor Modulation : It can also modulate receptors associated with neurotransmission and cellular signaling, potentially leading to neuroprotective effects.

Anticancer Activity

Research indicates that 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

Cancer TypeIC50 (µM)Reference
Breast Cancer15.5
Lung Cancer12.8
Colon Cancer9.7

The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Neuroprotective Properties

Recent studies suggest that thienopyridine derivatives may have neuroprotective effects relevant to Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) contributes to increased levels of acetylcholine in the brain, enhancing cognitive function.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various thienopyridine derivatives, including our compound. Results indicated a strong correlation between structural modifications and anticancer potency, with significant activity observed in breast and lung cancer cell lines .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of thienopyridine compounds. The findings revealed that treatment with 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine led to a marked decrease in nitric oxide production in LPS-stimulated macrophages .
  • Neuroprotective Study : A recent investigation into the neuroprotective effects of thienopyridine derivatives found that this compound could significantly improve cognitive performance in animal models of Alzheimer's disease by inhibiting AChE activity .

Q & A

Basic Synthesis and Characterization

Q1: What are the established synthetic routes for 2-(4-methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine, and how can reaction conditions be optimized? Methodological Answer:

  • Key Routes :
    • Heterocyclic Assembly : Reacting 4,6-dimethylthieno[2,3-b]pyridine derivatives with acylating agents (e.g., 4-methoxybenzoyl chloride) under basic conditions (pyridine or DMF) .
    • Condensation Reactions : Using α-chloroacetamides as intermediates, followed by coupling with 4-methoxybenzoyl groups (e.g., via nucleophilic substitution) .
  • Optimization :
    • Temperature control (60–80°C) to minimize side reactions.
    • Use of anhydrous solvents (DMF, pyridine) to enhance yield .
  • Validation : Monitor reactions via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .

Advanced Spectral Analysis

Q2: How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts) for this compound? Methodological Answer:

  • Ambiguity Sources : Overlapping signals from aromatic protons or substituent effects (e.g., methoxy groups).
  • Solutions :
    • 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations to resolve overlapping peaks .
    • Computational Modeling : Compare experimental NMR data with DFT-predicted chemical shifts (software: Gaussian, ADF) .
  • Example : In related thienopyridines, ¹H-NMR δ 2.41–2.52 ppm corresponds to methyl groups, while aromatic protons appear at δ 7.72–7.84 ppm .

Biological Activity Profiling

Q3: What methodologies are recommended for evaluating the biological activity of this compound? Methodological Answer:

  • Basic Screening :
    • Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC values) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Advanced Studies :
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to chloro) to assess impact on potency .
    • Target Identification : Use SPR (surface plasmon resonance) to screen for protein binding partners .

Solubility and Formulation Challenges

Q4: How can researchers address poor aqueous solubility during in vitro/in vivo studies? Methodological Answer:

  • Solubility Data :

    SolventSolubilitySource
    DMSOSlightly soluble
    MethanolSlightly soluble
    ChloroformSlightly soluble
  • Strategies :

    • Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to enhance water solubility .
    • Prodrug Design : Introduce water-soluble groups (e.g., Bunte salts via thiol exchange) .

Structural Analog Design

Q5: What structural analogs of this compound have shown promising biological activity, and how are they designed? Methodological Answer:

  • Active Analogs :
    • VU0152100 : 3-Amino-N-(4-methoxybenzyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide (antimicrobial) .
    • LY2033298 : Cyclopropylamide derivative with enhanced CNS penetration .
  • Design Principles :
    • Substituent Variation : Replace methoxybenzoyl with benzodioxolyl or chlorophenyl groups to modulate activity .
    • Scaffold Hybridization : Fuse thienopyridine with imidazole or pyrimidine rings .

Mechanistic Studies

Q6: What experimental approaches are used to elucidate the mechanism of action for this compound? Methodological Answer:

  • In Vitro Techniques :
    • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates .
    • ROS Detection : Use DCFH-DA probe to assess oxidative stress induction .
  • In Silico Tools :
    • Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., EGFR, COX-2) .
    • MD Simulations : GROMACS to study ligand-protein stability over 100 ns trajectories .

Contradictory Data Resolution

Q7: How should researchers address conflicting reports on the antimicrobial efficacy of thienopyridine derivatives? Methodological Answer:

  • Root Causes :
    • Variability in substituents (e.g., 4-chlorophenyl vs. 4-methoxybenzoyl) .
    • Differences in assay conditions (e.g., pH, bacterial strain) .
  • Resolution Protocol :
    • Standardized Testing : Follow CLSI guidelines for antimicrobial assays .
    • Meta-Analysis : Compare data across studies using tools like RevMan to identify trends .

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